Combivir

Vue d'ensemble

Description

Combivir, a medication used in the treatment and management of HIV/AIDS, comprises two active ingredients: lamivudine (3TC) and zidovudine (AZT). This combination is pivotal in antiretroviral therapy, targeting the reverse transcriptase enzyme of HIV to inhibit viral replication. The focus here is to delve into the scientific intricacies of this compound, examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of this compound's active components involves complex organic reactions. The process synthesis literature has grown significantly, indicating the development of strategies for the synthesis of complex organic molecules, including those found in this compound. These strategies encompass reaction path synthesis, separation systems, and complete flowsheet development for efficient production (Nishida, Stephanopoulos, & Westerberg, 1981).

Molecular Structure Analysis

Molecular descriptors (MDs) play a crucial role in understanding the molecular structure of active pharmaceutical ingredients. MDs can be experimental or theoretical and are pivotal in quantitative structure-property/activity relationships (QSPR/QSAR) studies, which predict the structure of compounds with optimized activity. These studies provide insights into the molecular structure of this compound's components, aiding in the optimization of its antiviral activity (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

On-surface synthesis research highlights the control over chemical coupling reactions, relevant for creating new organic materials, including pharmaceuticals like this compound. This control is essential for dictating the product's nature, structure, and orientation, significantly impacting the drug's efficacy and stability (Clair & de Oteyza, 2019).

Physical Properties Analysis

Fourier Transform Infrared Spectroscopy (FTIR) provides crucial information on the molecular structure of organic and inorganic components, including drugs like this compound. FTIR's ability to characterize the chemical composition and changes in pharmaceuticals aids in understanding the drug's physical properties, stability, and quality control processes (Chen, Zou, Mastalerz, Hu, Gasaway, & Tao, 2015).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves examining the reactivity and stability of its components under various conditions. The review of ionic liquid structure-property relationships, while not directly related to this compound, provides a framework for analyzing how molecular structure influences chemical properties, solubility, and reactivity, which are relevant for assessing this compound's chemical stability and interactions (Silva, Zanatta, Ferreira, Corvo, & Cabrita, 2020).

Applications De Recherche Scientifique

Synergistic Antivirus Effect

- Study Overview : Research on the synergistic antivirus effect of Combivir combined with Angelica polysaccharide sulfate (APS-1) on murine leukemia virus. The study found that this combination significantly decreased virus replication and increased the survival rate of mice administered with a lethal dose of this compound. It also restored red blood cell count, hemoglobin, and platelet levels to normal, suggesting potential clinical use of polysaccharide sulfate in anti-AIDS treatment (Yang et al., 2013).

Application in Multiple Sclerosis

- Study Overview : A case report of an HIV-negative patient with relapsing-remitting multiple sclerosis showed significant disease improvement on this compound. The patient experienced complete resolution of fatigue and paresthesiae, with improvements in lesion burden detected by MRI. This suggests potential directions for clinical investigation, especially considering zidovudine's known inhibition of EBV lytic DNA replication (Drosu, Edelman, & Housman, 2018).

Genotoxic and Cytotoxic Effects Study

- Study Overview : An investigation into the genotoxic and cytotoxic potential of this compound in combination with other antiretroviral drugs. The study utilized the in vivo comet assay and mouse bone marrow micronucleus test, revealing that these combinations did not induce DNA damage at tested concentrations. However, they did increase the micronucleus frequency, suggesting a need for further studies to verify the long-term mutagenic effects of these drugs (Vieira de Moraes Filho et al., 2016).

Reducing Emergence of Nevirapine Resistance

- Study Overview : The Treatment Options Preservation Study (TOPS) trial investigated the effect of short-course this compound in reducing the emergence of nevirapine resistance. The study found that short-course this compound significantly reduced but did not eliminate the emergence of nevirapine resistance, detected in about one-third of women despite this compound treatment (Palmer et al., 2012).

HIV Treatment Efficacy in the MERIT Trial

- Study Overview : Analysis of the MERIT trial comparing maraviroc + this compound versus efavirenz + this compound in drug-naive patients. The study retrospectively evaluated treatment response and found that excluding patients with CXCR4-using virus by population-based sequencing would likely have resulted in noninferior responses in the maraviroc twice-daily and efavirenz arms (McGovern et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

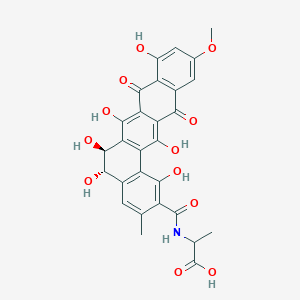

Zidovudine triphosphate (ZDV-TP), also known as Combivir, AZTTP, or AZT triphosphate, is a structural analog of thymidine . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the human immunodeficiency virus (HIV) .

Mode of Action

Zidovudine is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, ZDV-TP . It inhibits the activity of HIV-1 RT via DNA chain termination after incorporation of the nucleotide analogue . This means that ZDV-TP competes with thymidine 5’-triphosphate for binding to the HIV RT and also functions as an alternative substrate . Once incorporated into the viral DNA, it results in chain termination .

Biochemical Pathways

Zidovudine is phosphorylated to its active form, ZDV-TP, by host cell enzymes . The triphosphate derivative acts as a substrate for the HIV RT . Because this substrate lacks a 3’ hydroxy group, its incorporation prevents phosphodiester bond formation and further elongation of the DNA . This blocking of the synthesis of full-length DNA inhibits viral replication .

Pharmacokinetics

Zidovudine is well absorbed and undergoes first-pass hepatic glucuronidation to zidovudine glucuronide . Peak plasma concentrations occur at 0.5-1.0 hour after dosing in the fasted state . Systemic and intracellular pharmacokinetics of zidovudine were determined for 28 human immunodeficiency virus type 1—infected pregnant women and their newborn infants . Plasma zidovudine and intracellular zidovudine monophosphate and triphosphate concentrations were determined in serial maternal samples and cord blood at delivery .

Result of Action

The incorporation of ZDV-TP into the viral DNA results in chain termination, which inhibits the replication of the virus . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .

Action Environment

The efficacy of ZDV-TP can be influenced by various environmental factors. For instance, the concentration of ZDV-TP in cord blood provides an explanation for the clinical success of zidovudine in reducing vertical transmission . Furthermore, the substantial amount of intracellular ZDV-TP in cord blood suggests that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .

Propriétés

IUPAC Name |

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWHPRRGGYLLRV-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239053 | |

| Record name | Zidovudine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92586-35-1 | |

| Record name | Zidovudine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZIDOVUDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)

![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)

![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)

![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)

![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)